Itaconic acid

Beschreibung

Eigenschaften

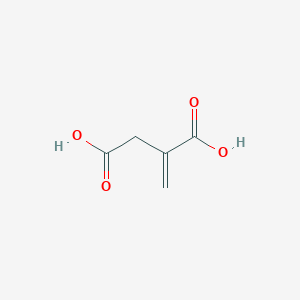

IUPAC Name |

2-methylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHBHZANLOWSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-64-6, Array | |

| Record name | Itaconic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026608 | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Hygroscopic solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenesuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

268 °C, SUBLIMES | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER, SOL IN ACETONE, 76.8 mg/mL at 20 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.632 | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC CRYSTALS FROM BENZENE, WHITE CRYSTALS | |

CAS No. |

97-65-4, 25119-64-6 | |

| Record name | Itaconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenesuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, methylene-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itaconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Itaconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4516562YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C, 175 °C | |

| Record name | METHYLENESUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Itaconic Acid Biosynthesis Pathway in Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconic acid, a C5-dicarboxylic acid, is a valuable bio-based platform chemical with broad applications in the polymer industry. The filamentous fungus Aspergillus terreus is the primary industrial producer of this compound. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in A. terreus, detailing the key enzymatic steps, their subcellular localization, and the genetic organization of the biosynthetic gene cluster. Furthermore, this guide delves into the regulatory mechanisms governing this compound production, presents quantitative data on enzyme kinetics and fermentation yields, and provides detailed experimental protocols for the study of this important metabolic pathway.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus terreus is a metabolic shunt of the tricarboxylic acid (TCA) cycle, primarily involving three key enzymes encoded by a gene cluster. The pathway is spatially separated between the mitochondria and the cytosol.[1]

The process begins with the conversion of glucose to pyruvate (B1213749) via glycolysis in the cytosol. Pyruvate is then transported into the mitochondria and converted to acetyl-CoA, which enters the TCA cycle.[2] Within the TCA cycle, citrate (B86180) is isomerized to cis-aconitate by the enzyme aconitase.[2]

The dedicated this compound pathway commences with the transport of cis-aconitate from the mitochondrial matrix to the cytosol. This crucial transport step is mediated by a mitochondrial tricarboxylate transporter, MttA.[3][4] In the cytosol, the key enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to produce this compound.[5][6] Finally, the this compound is exported out of the cell by a major facilitator superfamily (MFS) transporter, MfsA.[3][4]

The genes encoding these three core components, cadA, mttA, and mfsA, are organized in a biosynthetic gene cluster. This cluster also contains a gene encoding a putative transcription factor, suggesting a coordinated regulation of the pathway.[7][8]

References

- 1. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens [protocols.io]

- 2. Protoplast isolation and PEG-mediated transformation [protocols.io]

- 3. This compound production is regulated by LaeA in Aspergillus pseudoterreus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound production is regulated by LaeA in Aspergillus pseudoterreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. mpipz.mpg.de [mpipz.mpg.de]

An In-depth Technical Guide to Itaconic Acid: Chemical Structure, Properties, and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconic acid, a dicarboxylic acid with the IUPAC name 2-methylidenebutanedioic acid, is a versatile molecule with significant industrial and emerging therapeutic applications.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological functions, with a focus on its immunomodulatory activities. Detailed experimental protocols for its synthesis, purification, analysis, and the investigation of its biological effects are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is an unsaturated dicarboxylic acid with a unique methylene (B1212753) group conjugated to one of the carboxyl groups.[4] This structural feature is key to its chemical reactivity and biological activity.

Molecular Formula: C₅H₆O₄[1][5][6][7]

Molecular Weight: 130.10 g/mol [1][7][8]

IUPAC Name: 2-methylidenebutanedioic acid[1][3][7]

Synonyms: Methylenesuccinic acid, 2-Methylenesuccinic acid[7][8]

Chemical Identifiers:

-

CAS Number: 97-65-4[1]

-

SMILES: C=C(CC(=O)O)C(=O)O[7]

-

InChI: InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)[7]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in various fields. Quantitative data are summarized in the tables below.

Table 1: General Physical Properties

| Property | Value | References |

| Appearance | White crystalline solid | [5] |

| Melting Point | 165-168 °C (decomposes) | [8] |

| Boiling Point | 268 °C | [1] |

| Density | 1.573 g/mL at 25 °C | [8] |

Table 2: Acidity and Solubility

| Property | Value | References |

| pKa1 | 3.84 | [1][4] |

| pKa2 | 5.55 | [1][4] |

| Water Solubility | 83.1 g/L at 20 °C | [1][4] |

| Solubility in Ethanol | Soluble | [3][5] |

| Solubility in Methanol | Soluble | [3] |

| Solubility in Acetone | Soluble | [3] |

| Solubility in Benzene | Slightly soluble | [3] |

| Solubility in Chloroform | Slightly soluble | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (D₂O): Chemical shifts are observed at approximately 3.42 ppm (s, 2H, -CH₂-), 5.88 ppm (s, 1H, =CH₂), and 6.36 ppm (s, 1H, =CH₂).

-

¹³C NMR (D₂O): Resonances are typically found around 38.1 ppm (-CH₂-), 124.8 ppm (=CH₂), 134.3 ppm (=C<), 170.7 ppm (-COOH), and 176.5 ppm (-COOH).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

-

C=C stretch (alkene): Peak around 1630 cm⁻¹

-

C-O stretch (carboxylic acid): Signal around 1220 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 130. Key fragmentation patterns can be observed corresponding to the loss of water and carboxyl groups.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the distillation of citric acid.

Protocol:

-

Place 200 g of citric acid monohydrate in a Kjeldahl flask.

-

Heat the flask rapidly with a Meker burner to induce melting and subsequent distillation.

-

Collect the distillate, which consists of itaconic anhydride (B1165640) and water, typically boiling between 175-190 °C.

-

Separate the lower layer of itaconic anhydride using a separatory funnel.

-

To obtain this compound, reflux the collected anhydride with water (e.g., 40 g of anhydride in 100 mL of water) for one hour.

-

Allow the solution to cool, promoting the crystallization of this compound.

-

Filter the crystals and dry them to obtain the final product.

Purification of this compound

Purification from fermentation broths or reaction mixtures can be achieved through solvent extraction.

Protocol:

-

Filter the aqueous solution containing this compound to remove any solid impurities.

-

Mix the aqueous solution with n-butanol in a separatory funnel. An optimal ratio of aqueous to organic phase (e.g., 1:3) should be determined empirically for maximum extraction.

-

Shake the funnel vigorously for several minutes and then allow the layers to separate.

-

Collect the organic layer containing the extracted this compound.

-

The this compound can be recovered from the organic solvent by evaporation or back-extraction into a suitable aqueous phase followed by crystallization.

Quantitative Analysis by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound.[2][9]

Protocol:

-

Mobile Phase: Prepare an aqueous solution of 0.05% ortho-phosphoric acid.

-

Column: Use a C18 column.

-

Detection: Set the PDA detector to 210 nm.[2]

-

Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 1.0 µg/mL) to generate a calibration curve.[2]

-

Sample Preparation: Dilute the sample containing this compound to fall within the linear range of the standard curve.

-

Injection and Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Biological Activities and Signaling Pathways

This compound is a key immunometabolite, particularly in macrophages, where it exerts significant anti-inflammatory and antimicrobial effects.[9][10]

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

This compound is a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II of the electron transport chain.[6][10][11][12][13] This inhibition leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, this compound modulates cellular metabolism and reduces the production of reactive oxygen species (ROS).[2][6]

Activation of the Nrf2 Pathway

This compound is an activator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5][8][14] this compound alkylates cysteine residues on Keap1, the cytosolic repressor of Nrf2.[3][5][8] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.[4][5]

Experimental Workflows for Biological Studies

Workflow for Studying SDH Inhibition

This workflow outlines the steps to investigate the inhibitory effect of this compound on SDH activity.

Detailed Protocol for SDH Activity Assay: A colorimetric assay kit can be used to measure SDH activity.[15][16]

-

Sample Preparation: Homogenize cultured cells (e.g., 1 x 10⁶) in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[15]

-

Reaction Setup: In a 96-well plate, add the sample and bring the volume to 90 µL with SDH Assay Buffer. Prepare a reaction mix of SDH Substrate and SDH Probe (1:1 ratio) and add 10 µL to each well.[16]

-

Measurement: Immediately measure the absorbance at 600 nm at an initial time point. Incubate the plate at 25 °C and take readings every 3-5 minutes for 10-30 minutes.[15][16]

-

Standard Curve: Prepare a standard curve using the provided DCIP standard to determine the amount of product generated.[15][16]

-

Calculation: Calculate SDH activity based on the change in absorbance over time and normalize to the protein concentration of the sample.

Workflow for Studying Nrf2 Activation

This workflow details the investigation of Nrf2 activation by this compound using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Detailed Protocol for Chromatin Immunoprecipitation (ChIP): This is a generalized protocol; optimization for specific cell types and antibodies is recommended.

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or micrococcal nuclease (MNase) digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Nrf2 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of a high salt concentration.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit. The purified DNA is then ready for analysis by qPCR or for library preparation for sequencing.

Conclusion

This compound is a metabolite of significant interest due to its unique chemical properties and potent biological activities. Its role as an immunomodulator, particularly through the inhibition of SDH and activation of the Nrf2 pathway, highlights its therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further explore the multifaceted nature of this compound and its applications in drug development and other scientific disciplines.

References

- 1. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism [frontiersin.org]

- 6. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase [mdpi.com]

- 11. escholarship.org [escholarship.org]

- 12. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Itaconic Acid: A Technical Guide for Researchers

Itaconic acid , a dicarboxylic acid with the IUPAC name 2-methylidenebutanedioic acid, has emerged from a metabolite primarily of fungal origin to a key immunomodulatory molecule in mammals. Initially recognized for its applications in the polymer industry, it is now a focal point in biomedical research for its roles in metabolism, inflammation, and antimicrobial defense. This guide provides an in-depth overview of its core properties, relevant biological pathways, and experimental protocols for its quantification, tailored for researchers, scientists, and drug development professionals.

Core Properties and Identification

This compound is a white, crystalline solid under standard conditions. Its unique chemical structure, featuring a methylene (B1212753) group adjacent to a carboxylic acid, makes it a reactive and versatile molecule.

| Identifier | Value | Reference |

| CAS Number | 97-65-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₆O₄ | [1][3][5][7][8] |

| Molecular Weight | 130.10 g/mol | [1][4][5][7] |

| Physicochemical Data | Value | Reference |

| Melting Point | 162-164 °C (decomposes) | [3][5][6] |

| Solubility in Water | 83.1 g/L (at 20°C) | [4][5][6] |

| pKa values | pKa₁: 3.84, pKa₂: 5.55 | [4][5] |

| Appearance | White crystalline solid | [3][4][6] |

Biosynthesis and Key Signaling Pathways

In mammalian immune cells, particularly activated macrophages, this compound is synthesized from a key intermediate of the tricarboxylic acid (TCA) cycle. This metabolic shunt is a critical component of the innate immune response.

This compound Synthesis Pathway

The production of this compound is catalyzed by the enzyme cis-aconitate decarboxylase, also known as Immune-Responsive Gene 1 (IRG1) or Aconitate Decarboxylase 1 (ACOD1).[1][2][9][10] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the expression of the ACOD1 gene is significantly upregulated.[11] The ACOD1 enzyme then diverts cis-aconitate from the TCA cycle, decarboxylating it to form this compound in the mitochondrial matrix.[2][9][12]

Caption: Biosynthesis of this compound from the TCA cycle intermediate cis-aconitate.

Mechanism of Action: Inhibition of Succinate (B1194679) Dehydrogenase

One of the primary mechanisms by which this compound exerts its effects is through the competitive inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[7][11][13][14][15] By inhibiting SDH, this compound leads to the accumulation of succinate, a pro-inflammatory signal. This inhibition also remodels cellular metabolism and reduces the production of reactive oxygen species (ROS) associated with reverse electron transport.[8][13]

Caption: this compound competitively inhibits Succinate Dehydrogenase (SDH).

Experimental Protocols

Quantification of this compound by HPLC

Accurate quantification of this compound in biological samples is crucial for research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose. The following is a generalized protocol synthesized from established methods.[16][17][18]

Objective: To quantify the concentration of this compound in aqueous samples (e.g., cell culture supernatant, fermentation broth) using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

This compound standard (≥99% purity)

-

Mobile Phase: 0.05% Ortho-phosphoric acid or 4-5 mM Sulfuric Acid in HPLC-grade water

-

Sample filters (0.22 or 0.45 µm)

-

HPLC vials

Procedure:

-

Mobile Phase Preparation: Prepare the aqueous mobile phase by adding the specified concentration of acid to HPLC-grade water. Filter through a 0.45 µm filter and degas thoroughly.

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions from the stock solution to create a series of standards with concentrations ranging from approximately 0.1 to 100 µg/mL, depending on the expected sample concentrations.

-

-

Sample Preparation:

-

Centrifuge biological samples to pellet cells and debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the range of the standard curve.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.8 - 1.0 mL/min) until a stable baseline is achieved.

-

Set the UV/PDA detector to a wavelength of 210 nm.

-

Inject a standard volume (e.g., 5-20 µL) of each standard and sample.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

-

-

Data Analysis:

-

Plot the peak area of the standards against their known concentrations to generate a linear calibration curve.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. Account for any dilution factors used during sample preparation.

-

Note: For complex matrices or lower detection limits, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and specificity.[19]

Conclusion

This compound stands at the crossroads of metabolism and immunity, offering a wealth of opportunities for therapeutic intervention in inflammatory diseases, infectious diseases, and oncology. A thorough understanding of its biochemical properties, signaling pathways, and robust analytical methods is fundamental for advancing research in this exciting field. This guide provides a foundational framework to support these endeavors.

References

- 1. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evolutionary Adaptations of IRG1 Refines Itaconate Synthesis and Mitigates Innate Immunometabolism Trade-offs [elifesciences.org]

- 10. Targeting the ACOD1-itaconate axis stabilizes atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound impairs the mitochondrial function by the inhibition of complexes II and IV and induction of the permeability transition pore opening in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Determination of this compound in culture broth by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tsijournals.com [tsijournals.com]

- 19. researchgate.net [researchgate.net]

Solubility of Itaconic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of itaconic acid in various solvents, catering to the needs of researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents key biochemical pathways and industrial processes related to this compound.

Quantitative Solubility Data

The solubility of this compound, a key bio-based platform chemical, is crucial for its purification, reaction chemistry, and formulation. The following tables summarize the quantitative solubility of this compound in water and several organic solvents at various temperatures. The data has been compiled from various scientific sources.[1]

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g Water) |

| 10 | 5.8 |

| 20 | 8.0 |

| 30 | 11.2 |

| 40 | 15.6 |

| 50 | 22.5 |

| 60 | 31.5 |

Data extrapolated from graphical representations and may be approximate.[2]

Table 2: Solubility of this compound in Organic Solvents [1]

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | 10 | 21.5 |

| 20 | 26.8 | |

| 30 | 33.1 | |

| 40 | 40.5 | |

| 55 | 52.8 | |

| Ethanol | 10 | 14.2 |

| 20 | 17.8 | |

| 30 | 22.0 | |

| 40 | 27.1 | |

| 55 | 35.8 | |

| 1-Propanol | 10 | 10.5 |

| 20 | 13.2 | |

| 30 | 16.4 | |

| 40 | 20.2 | |

| 55 | 26.8 | |

| 2-Propanol | 10 | 12.8 |

| 20 | 16.0 | |

| 30 | 20.0 | |

| 40 | 24.8 | |

| 55 | 33.0 | |

| Acetone | 10 | 13.8 |

| 20 | 17.2 | |

| 30 | 21.2 | |

| 40 | 26.0 | |

| 55 | 34.0 | |

| Ethyl Acetate | 10 | 3.5 |

| 20 | 4.8 | |

| 30 | 6.5 | |

| 40 | 8.8 | |

| 55 | 12.5 | |

| Acetonitrile | 10 | 2.1 |

| 20 | 3.0 | |

| 30 | 4.2 | |

| 40 | 5.8 | |

| 55 | 8.8 |

This compound is also reported to be soluble in hexane (B92381) and slightly soluble in benzene, chloroform, carbon disulfide, and petroleum ether.[3][4]

Experimental Protocol: Determination of this compound Solubility by the Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the analytical stirred-flask (gravimetric) method.[1] This method is based on the principle of determining the mass of solute dissolved in a known mass of solvent in a saturated solution.

2.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readability to 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed drying dishes (e.g., aluminum pans)

-

Drying oven

-

Desiccator

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Transfer the solution to a pre-weighed drying dish.

-

Place the drying dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

2.3. Data Calculation

The solubility (S) in grams of this compound per 100 grams of solvent is calculated using the following formula:

S = (m_solute / m_solvent) * 100

Where:

-

m_solute is the mass of the dried this compound (final constant mass of the dish minus the initial mass of the empty dish).

-

m_solvent is the mass of the solvent in the filtered sample (mass of the collection vial with the solution minus the mass of the empty collection vial, minus m_solute).

Visualizations: Signaling Pathways and Production Workflow

3.1. Biosynthetic Pathway of this compound in Aspergillus terreus

This compound is produced microbially, primarily through the fermentation of carbohydrates by the fungus Aspergillus terreus. The biosynthesis of this compound is closely linked to the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. The key enzymatic step is the decarboxylation of cis-aconitate, an intermediate of the TCA cycle, to this compound.[5][6]

3.2. General Production Process of this compound

The industrial production of this compound involves several key stages, starting from fermentation to the final purified product. The following diagram illustrates a general workflow for this process.

References

Fungal Production of Itaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an unsaturated dicarboxylic acid, is a valuable bio-based platform chemical with wide-ranging applications in the production of polymers, resins, and pharmaceuticals. Its microbial production, primarily by fungi, offers a sustainable alternative to petroleum-based chemical synthesis. This technical guide provides an in-depth overview of the natural fungal producers of this compound, focusing on the core aspects of their physiology, the biosynthetic pathways, and the experimental methodologies for its production and analysis.

Natural Fungal Producers of this compound

Several fungal species have been identified as natural producers of this compound. Among these, Aspergillus terreus and various species of the genus Ustilago are the most prominent and extensively studied. Other fungi, including Aspergillus itaconicus, Candida sp., Rhodotorula sp., and Pseudozyma antarctica, have also been reported to produce this compound, though typically at lower yields.[1][2][3][4][5]

Aspergillus terreus: The Industrial Workhorse

Aspergillus terreus is the traditional and most widely used microorganism for the industrial production of this compound.[1][2] Strains of A. terreus are capable of producing high titers of this compound, in some cases exceeding 86 g/L.[1] However, the filamentous growth of A. terreus can present challenges in industrial fermenters, such as high viscosity of the fermentation broth and sensitivity to shear stress.[1]

Ustilago Species: A Promising Alternative

The dimorphic fungus Ustilago maydis, a well-known plant pathogen, has emerged as a strong alternative for this compound production.[2][6] Its yeast-like growth in submerged culture offers advantages in terms of process control and rheology.[7] Significant research efforts have focused on metabolic engineering of U. maydis to enhance this compound yields and reduce byproduct formation.[6][8][9] Other species within the Ustilaginaceae family, such as Ustilago cynodontis and Ustilago rabenhorstiana, have also been identified as robust natural producers of this compound.[2][10]

Quantitative Data on this compound Production

The following tables summarize the quantitative data on this compound production by various fungal species under different fermentation conditions.

Table 1: this compound Production by Aspergillus terreus

| Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Wild Type | Glucose | Fed-batch | 160 | 0.58 | 0.57 | [11] |

| Wild Type | Glucose | Fed-batch | 150 | - | - | [11] |

| NRRL 1960 | Granulated Sugar & NH4NO3 | Batch | 40 | - | - | [1] |

| ATCC® 32588™ | Glucose | Batch | 47 | - | - | [12][13] |

| Wild Type | Glucose | Submerged | >80 | - | - | [3][5][14] |

| Mutant TN-484 | Starch Hydrolysate | Shake Flask | 53.8 | 0.613 | - | [15] |

Table 2: this compound Production by Ustilago Species

| Species | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| U. maydis | K14 | Glucose | High-density fed-batch | 74.9 | 0.54 | 0.53 | [6][16] |

| U. maydis | K14 | Low-density fed-batch | 75.7 | - | - | [6][16] | |

| U. maydis | MB215 ∆cyp3 ∆Pria1::Petef | Glucose | Shake flask with CaCO3 | 43.7 | 0.39 | 0.22 | [8] |

| U. maydis | ITA chassis | Glucose | Shake flask with CaCO3 | 53.5 | 0.47 | 0.28 | [8] |

| U. maydis | MB215 | Glucose & Xylose | Batch | 44.5 | - | 0.74 | [2] |

| U. cynodontis | 2217 | Glucose | Batch | 3.4 | - | - | [2] |

| U. rabenhorstiana | - | Glucose | Fed-batch | 50.3 | 0.27 | 0.14 | [10] |

| U. cynodontis | ITA Max pH | Thick Juice (Sucrose) | Fed-batch | 106.4 | 0.48 | 0.72 | [17] |

Table 3: this compound Production by Other Fungi

| Species | Strain | Carbon Source | Nitrogen Source | Titer (g/L) | Yield (%) | Reference |

| Candida sp. | - | - | - | - | 35 | [2] |

| Pseudozyma antarctica | NRRL Y-7808 | Glucose | Nitrogen-limited | 30 | - | [2] |

Biosynthetic Pathways of this compound

The biosynthesis of this compound in fungi originates from the tricarboxylic acid (TCA) cycle. However, the specific enzymatic steps differ between Aspergillus and Ustilago.

Pathway in Aspergillus terreus

In A. terreus, the pathway involves the decarboxylation of cis-aconitate, an intermediate of the TCA cycle.[18] This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CadA).[15] The precursor, cis-aconitate, is transported from the mitochondria to the cytosol by a mitochondrial tricarboxylic acid transporter (MttA).[1] The final product, this compound, is then exported out of the cell by a major facilitator superfamily transporter (MfsA).[1][15]

Pathway in Ustilago maydis

The pathway in Ustilago maydis is distinct from that in A. terreus. It involves the isomerization of cis-aconitate to trans-aconitate by the enzyme aconitate-Δ-isomerase. Subsequently, trans-aconitate is decarboxylated to this compound by trans-aconitate decarboxylase.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the fungal production of this compound.

Fungal Cultivation for this compound Production

a) Media Composition for Aspergillus terreus

A typical production medium for A. terreus contains (per liter of distilled water):

-

Carbon Source: Granulated Sugar or VHP (Very High Polymerization) Sugar[1]

-

Nitrogen Source: NH4NO3 or commercial urea[1]

-

Other components can be adjusted based on specific experimental goals.

b) Media Composition for Ustilago maydis

A commonly used screening medium for U. maydis is the modified Tabuchi medium (MTM), which contains (per liter):

-

Glucose: 50 g[2]

-

NH4Cl: 0.8 g[2]

-

MgSO4·7H2O: 0.2 g[2]

-

FeSO4·7H2O: 0.01 g[2]

-

KH2PO4: 0.5 g[2]

-

Vitamin solution: 1 ml[2]

-

Trace element solution: 1 ml[2]

-

Buffer: 100 mM MES (pH adjusted to 6.5 with NaOH) or 66 g/L CaCO3[2]

The vitamin solution contains (per liter): 0.05 g d-biotin, 1 g d-calcium pantothenate, 1 g nicotinic acid, 25 g myo-inositol, 1 g thiamine (B1217682) hydrochloride, 1 g pyridoxol hydrochloride, and 0.2 g para-aminobenzoic acid.

The trace element solution contains (per liter): 1.5 g EDTA, 0.45 g of ZnSO4·7H2O, 0.10 g of MnCl2·4H2O, 0.03 g of CoCl2·6H2O, 0.03 g of CuSO4·5H2O, 0.04 g of Na2MoO4·2H2O, 0.45 g of CaCl2·2H2O, 0.3 g of FeSO4·7H2O, 0.10 g of H3BO3, and 0.01 g of KI.

c) Fermentation Conditions

-

Inoculum Preparation: Fungal spores are typically used to inoculate a seed culture, which is then used to inoculate the production fermenter.

-

Temperature: Fermentations are generally carried out at 30-32°C.[8][18]

-

pH Control: The pH of the fermentation broth is a critical parameter. For A. terreus, a low initial pH is often required for this compound accumulation.[18] For U. maydis, the pH is typically maintained around 6.0-6.5.[2][16]

-

Aeration and Agitation: Adequate oxygen supply is crucial for this compound production. Aeration and agitation rates need to be optimized for each specific fermenter setup.

Extraction of this compound

After fermentation, the fungal biomass is separated from the broth by filtration or centrifugation. This compound can then be extracted from the fermentation broth using various methods, including:

-

Solvent Extraction: Ethyl acetate (B1210297) or other suitable organic solvents can be used to extract this compound from the broth.[9][19]

-

Reactive Extraction: This method involves the use of an extractant, such as tri-n-octylamine, dissolved in an organic solvent to enhance the separation efficiency.[12][13]

Quantification of this compound

The concentration of this compound in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).

-

HPLC System: A standard HPLC system equipped with a UV detector is commonly used.

-

Column: A reversed-phase C18 column is suitable for separating this compound.[20]

-

Mobile Phase: A common mobile phase is a dilute solution of phosphoric acid in a methanol-water mixture.[20]

-

Detection: this compound can be detected by UV absorbance at 210 nm.[9][20]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.[20]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the production and analysis of this compound from fungal fermentation.

Conclusion

The fungal production of this compound represents a mature and continuously evolving field of industrial biotechnology. Aspergillus terreus remains the dominant industrial producer, while Ustilago species offer significant potential due to their favorable growth characteristics. Continued research in strain development through metabolic engineering, coupled with process optimization, will be crucial in further enhancing the economic viability and sustainability of bio-based this compound production. This guide provides a foundational understanding for researchers and professionals seeking to engage in this promising area of biotechnology.

References

- 1. media.neliti.com [media.neliti.com]

- 2. An Ustilago maydis chassis for this compound production without by‐products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juser.fz-juelich.de [juser.fz-juelich.de]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Frontiers | Biochemistry of microbial this compound production [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. scilit.com [scilit.com]

- 8. doi.uni-plovdiv.bg [doi.uni-plovdiv.bg]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Holistic Approach to Process Design and Scale-Up for this compound Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Process development of this compound production by a natural wild type strain of Aspergillus terreus to reach industrially relevant final titers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Biochemistry of microbial this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. CN109061009B - Method for measuring content of this compound in fermentation liquor - Google Patents [patents.google.com]

An In-depth Technical Guide to Itaconic Acid and Its Isomers: Chemical Differences and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconic acid, a C5-dicarboxylic acid, and its isomers—citraconic acid, mesaconic acid, and glutaconic acid—are emerging as molecules of significant interest in metabolic research and drug development. Their structural diversity, arising from the position and geometry of a carbon-carbon double bond, imparts distinct chemical properties and biological activities. This guide provides a comprehensive analysis of the chemical differences between these isomers, detailing their synthesis, physicochemical properties, and reactivity. Furthermore, it delves into their distinct biological signaling pathways, offering insights into their potential therapeutic applications. Detailed experimental protocols for their synthesis, separation, and characterization are provided to facilitate further research in this dynamic field.

Introduction: The Family of C5-Dicarboxylic Acid Isomers

This compound and its isomers are a group of five-carbon dicarboxylic acids that share the same molecular formula (C₅H₆O₄) but differ in the arrangement of their atoms. This isomerism leads to significant variations in their chemical and physical properties, which in turn dictates their biological functions.

-

This compound (Methylenesuccinic acid): An unsaturated dicarboxylic acid with a methylene (B1212753) group exocyclic to the main carbon chain. It is a product of the Krebs cycle intermediate, cis-aconitate.[1]

-

Citraconic Acid ((Z)-2-Methyl-2-butenedioic acid): The cis isomer of methylbutenedioic acid.[2] It can be produced by the thermal isomerization of this compound anhydride (B1165640).[3]

-

Mesaconic Acid ((E)-2-Methyl-2-butenedioic acid): The trans isomer of methylbutenedioic acid.[4] It can be synthesized from citric acid via itaconic and citraconic anhydrides.[4]

-

Glutaconic Acid (Pent-2-enedioic acid): Exists as cis and trans isomers, differing in the geometry around the C2-C3 double bond. trans-Glutaconic acid is an intermediate in lysine (B10760008) metabolism.[5]

Chemical Structures and Comparative Physicochemical Properties

The distinct placement and geometry of the double bond in each isomer are fundamental to their differing properties.

-

This compound: The exocyclic double bond makes it a good Michael acceptor.[1]

-

Citraconic and Mesaconic Acids: These are geometric isomers, with the methyl group and the other carboxyl group on the same side (cis) in citraconic acid and on opposite sides (trans) in mesaconic acid.

-

Glutaconic Acid: The double bond is located between the second and third carbon atoms in the five-carbon chain.[6]

A summary of the key physicochemical properties of these isomers is presented in the table below.

| Property | This compound | Citraconic Acid | Mesaconic Acid | trans-Glutaconic Acid |

| Molar Mass ( g/mol ) | 130.099 | 130.099 | 130.10 | 130.099 |

| Melting Point (°C) | 162-164 (decomposes)[1] | ~90 (decomposes)[2] | 204-205[4] | 133-135 |

| Water Solubility | 1 g/12 mL[1] | Freely soluble[2] | 26.3 g/L (18 °C)[7] | Soluble |

| pKa₁ | 3.85[8] | 2.29[8] | 3.09[8] | 3.69 |

| pKa₂ | 5.45[8] | 6.15[8] | 4.75[8] | - |

Chemical Reactivity and Stability

The differences in the isomers' structures significantly influence their chemical reactivity.

Isomerization: this compound can isomerize to the less reactive citraconic and mesaconic acids, particularly at elevated temperatures.[9] This isomerization can be catalyzed by amines.[9]

Michael Addition: this compound's exocyclic double bond makes it a potent Michael acceptor, readily undergoing conjugate addition with nucleophiles.[1] In contrast, mesaconic and citraconic acids are significantly less reactive in aza-Michael additions.[9]

Anhydride Formation: Citraconic acid readily forms a cyclic anhydride, which is a liquid at room temperature.[2] this compound also forms an anhydride upon heating.[1]

Biological Signaling Pathways

The isomers exhibit distinct interactions with cellular signaling pathways, leading to different biological outcomes.

This compound

This compound is a key immunomodulatory metabolite. Its primary signaling mechanisms include:

-

Inhibition of Succinate Dehydrogenase (SDH): Itaconate directly inhibits SDH (Complex II) of the mitochondrial electron transport chain, leading to the accumulation of succinate, which has pro-inflammatory effects.

-

Activation of Nrf2: Itaconate alkylates Keap1, leading to the activation of the transcription factor Nrf2, which upregulates antioxidant and anti-inflammatory genes.[10]

-

NLRP3 Inflammasome Inhibition: this compound can inhibit the activation of the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines IL-1β and IL-18.

Citraconic Acid

Citraconic acid also possesses anti-inflammatory and antioxidant properties, acting through:

-

NLRP3 Inflammasome and Keap1-Nrf2 Pathway Inhibition: Similar to this compound, citraconic acid targets the NLRP3 inflammasome and the Keap1-Nrf2 pathway.[10]

-

ACOD1 Inhibition: Uniquely, citraconate can inhibit the enzyme cis-aconitate decarboxylase (ACOD1), which is responsible for itaconate synthesis.[11]

Mesaconic Acid

Mesaconic acid is involved in the metabolic pathway that interconverts itaconate and citramalate.[12] It has been shown to be involved in the biosynthesis of vitamin B12 and acts as a competitive inhibitor of fumarate (B1241708) reduction.[4]

Glutaconic Acid

trans-Glutaconic acid is a metabolite that can accumulate in glutaric aciduria type I, a metabolic disorder.[5] It is considered a neurotoxin and can induce oxidative stress.[13]

Experimental Protocols

Synthesis of Isomers

5.1.1 Synthesis of this compound from Citric Acid [14]

-

Place citric acid in a distillation flask.

-

Heat the flask rapidly to distill a mixture of itaconic anhydride and water.

-

Separate the lower layer of itaconic anhydride.

-

Reflux the itaconic anhydride with water for one hour.

-

Cool the solution to crystallize the this compound.

-

Filter and dry the crystals.

5.1.2 Synthesis of Citraconic Acid from Itaconic Anhydride [3]

-

Heat itaconic anhydride to induce isomerization to citraconic anhydride.

-

Distill the resulting citraconic anhydride.

-

Carefully add a stoichiometric amount of water to the citraconic anhydride.

-

Allow the mixture to stand until solidification is complete.

-

Wash the solid with a non-polar solvent (e.g., benzene) and dry to obtain citraconic acid.

5.1.3 Synthesis of Mesaconic Acid from Citraconic Anhydride [9]

-

Mix citraconic anhydride with water and dilute nitric acid.

-

Evaporate the solution until red fumes appear.

-

Cool the solution to crystallize mesaconic acid.

-

Filter and collect the crystals.

-

Concentrate the mother liquor to obtain more product.

-

Recrystallize the combined product from water.

HPLC Separation of Isomers

A reversed-phase high-performance liquid chromatographic (RP-HPLC) method can be employed for the simultaneous determination of this compound and its isomers.

-

Column: C18 reversed-phase column.

-

Mobile Phase: An aqueous solution of a weak acid, such as 0.05% ortho-phosphoric acid.

-

Detection: UV detector at a wavelength of approximately 210 nm.

-

Procedure:

-

Prepare standard solutions of each isomer in the mobile phase.

-

Prepare the sample solution by dissolving the mixture in the mobile phase.

-

Inject the standards and sample onto the HPLC system.

-

Run the analysis under isocratic conditions.

-

Identify and quantify the isomers based on their retention times and peak areas compared to the standards.

-

Spectroscopic Characterization

5.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of these isomers.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Key Differentiating Features:

-

This compound: Shows characteristic signals for the exocyclic methylene protons.

-

Citraconic and Mesaconic Acids: The chemical shifts of the vinylic proton and the methyl protons will differ due to the cis and trans geometry.

-

Glutaconic Acid: The coupling constants between the vinylic protons can help distinguish between the cis and trans isomers.

-

5.3.2 Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers.

-

Ionization: Electrospray ionization (ESI) is commonly used for these polar molecules.

-

Fragmentation: Collision-induced dissociation (CID) will produce characteristic fragment ions. The loss of water (H₂O) and carbon dioxide (CO₂) are common fragmentation pathways for carboxylic acids. While the isomers have the same molecular weight, their fragmentation patterns may differ due to the stability of the resulting fragment ions, aiding in their differentiation.

Conclusion

This compound and its isomers, citraconic, mesaconic, and glutaconic acids, represent a fascinating group of molecules with diverse chemical properties and biological activities. Their subtle structural differences lead to significant variations in reactivity and their interactions with key cellular signaling pathways. This guide has provided a detailed overview of these differences, from their fundamental physicochemical properties to their complex roles in immunometabolism. The provided experimental protocols offer a foundation for researchers to further explore the synthesis, separation, and characterization of these compounds. A deeper understanding of the unique characteristics of each isomer will be crucial for harnessing their therapeutic potential in a range of diseases, from inflammatory disorders to metabolic syndromes.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Citraconic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Mesaconic acid - Wikipedia [en.wikipedia.org]

- 5. US3835162A - Synthesis of citraconic anhydride - Google Patents [patents.google.com]

- 6. Showing Compound Glutaconic acid (FDB022146) - FooDB [foodb.ca]

- 7. chembk.com [chembk.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Citraconate inhibits ACOD1 (IRG1) catalysis, reduces interferon responses and oxidative stress, and modulates inflammation and cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmse000761 Mesaconic Acid at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Biological Role of Itaconic Acid in Microbial Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconic acid, an unsaturated dicarboxylic acid, has emerged from its traditional role as a commodity chemical to become a focal point in the study of microbial metabolism and host-pathogen interactions. Produced by various fungi and, remarkably, by mammalian immune cells, this compound plays a multifaceted role as a potent antimicrobial agent and a modulator of microbial virulence. This technical guide provides an in-depth exploration of the biosynthesis, biological functions, and microbial countermeasures related to this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for professionals in microbiology, immunology, and drug development.

Introduction: The Dual Identity of this compound

First identified as a product of fungal fermentation, this compound (or methylenesuccinic acid) has been a valuable bio-based monomer for the polymer industry for decades, primarily produced through fermentation by the fungus Aspergillus terreus[1][2][3]. However, a paradigm shift occurred with the discovery that this compound is also synthesized by mammalian macrophages during inflammation, where it functions as a crucial antimicrobial metabolite[1][4][5]. This revelation has positioned this compound at the critical interface of microbial metabolism and host innate immunity. Its ability to inhibit key metabolic pathways in bacteria makes it a significant component of the host's defense mechanism, while pathogenic microbes, in turn, have evolved strategies to neutralize this threat. Understanding these intricate interactions is paramount for developing novel therapeutic strategies against infectious diseases.

Microbial Biosynthesis of this compound

The production of this compound is not ubiquitous among microbes and is primarily associated with certain species of fungi. The biosynthetic pathways, particularly in the industrial workhorse Aspergillus terreus and the yeast Ustilago maydis, have been extensively studied.

The Canonical Pathway in Aspergillus terreus

In A. terreus, this compound synthesis is a shunt of the mitochondrial tricarboxylic acid (TCA) cycle. The process involves a coordinated effort between the mitochondria and the cytosol[1][3][6][7][8].

-

Glycolysis: Glucose is catabolized to pyruvate (B1213749) in the cytosol.

-

Mitochondrial Entry: Pyruvate enters the mitochondria and is converted to acetyl-CoA by pyruvate dehydrogenase.

-

TCA Cycle Initiation: Acetyl-CoA condenses with oxaloacetate to form citrate, which is then isomerized to cis-aconitate by aconitase.

-

Cytosolic Transport: Cis-aconitate is transported from the mitochondrial matrix to the cytosol, a step facilitated by a putative mitochondrial tricarboxylic acid transporter, MttA[6][8][9].

-

Decarboxylation: In the cytosol, the key enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form this compound[2][3][7][9].

-

Export: Finally, this compound is secreted out of the cell by a major facilitator superfamily transporter, MfsA[6][8][9].

The Alternative Pathway in Ustilago maydis

Ustilago maydis employs a different enzymatic route for this compound production. While it also begins with the TCA cycle intermediate cis-aconitate, the subsequent steps diverge[10].

-

Isomerization: Cis-aconitate is first converted to its isomer, trans-aconitate, by the enzyme aconitate-Δ-isomerase (Adi1).

-

Decarboxylation: Trans-aconitate is then decarboxylated by trans-aconitate decarboxylase (Tad1) to yield this compound.

This alternative pathway highlights the evolutionary diversity in microbial metabolic capabilities.

Core Biological Role: this compound as an Antimicrobial Agent

The primary biological role of this compound in the context of host-microbe interactions is its potent antimicrobial activity. It achieves this by targeting and inhibiting essential bacterial metabolic enzymes[1][11].

Inhibition of the Glyoxylate (B1226380) Shunt

The most well-characterized mechanism of this compound's antimicrobial action is the inhibition of isocitrate lyase (ICL) , a key enzyme of the glyoxylate shunt[1][2][12][13]. The glyoxylate shunt is a metabolic pathway crucial for many bacteria, including major pathogens like Mycobacterium tuberculosis and Salmonella enterica, to survive on fatty acids or two-carbon compounds as sole carbon sources, a condition often encountered within the host[1][14]. By bypassing the decarboxylation steps of the TCA cycle, the shunt allows for the net synthesis of C4 compounds from C2 units. This compound acts as a competitive inhibitor of ICL, effectively shutting down this pathway and leading to bacterial growth arrest[1][2].

Other Inhibitory Mechanisms

Beyond the glyoxylate shunt, this compound exerts its antimicrobial effects through other mechanisms:

-

Inhibition of Succinate Dehydrogenase (SDH): this compound can act as a competitive inhibitor of SDH (Complex II) in the electron transport chain, disrupting cellular respiration[12][14][15].

-

Disruption of the 2-Methylcitrate Cycle: In pathogens like M. tuberculosis that metabolize propionyl-CoA (derived from cholesterol or odd-chain fatty acids), this compound inhibits methylisocitrate lyase, an enzyme structurally similar to ICL, thereby blocking a critical detoxification pathway[1].

-

Synergy with Acidity: The antimicrobial activity of this compound is significantly enhanced under acidic conditions, such as those found in the phagolysosome of macrophages. The lower pH increases the protonated, more membrane-permeable form of the acid, leading to a synergistic bactericidal effect[16].

Microbial Counter-Strategies: Itaconate Degradation

In the evolutionary arms race between host and pathogen, several bacteria have developed enzymatic pathways to detoxify and even metabolize this compound, thereby negating its antimicrobial effects. Pathogens such as Yersinia pestis and Pseudomonas aeruginosa possess a gene cluster that enables itaconate degradation[17]. This pathway converts this compound into central metabolites, pyruvate and acetyl-CoA, effectively turning a host weapon into a nutrient source[17].

The key enzymes in this degradation pathway are:

-

Itaconate CoA-transferase (Ict)

-

Itaconyl-CoA hydratase (Ich)

-

(S)-citramalyl-CoA lyase (Ccl)

The presence of these genes is crucial for the survival of these pathogens within macrophages and contributes significantly to their virulence[17].

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's production and antimicrobial activity.

Table 1: this compound Production Titers in Various Microorganisms

| Microorganism | Titer (g/L) | Reference |

| Aspergillus terreus (Wild Type & Mutants) | 80 - 86 | [2][3][18] |

| Ustilago maydis | ~53 | [18] |

| Aspergillus niger (Engineered) | ~4.32 | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Bacteria

| Bacterial Strain | Medium pH | MIC₉₀ (mM) | Reference |

| Escherichia coli | 7.2 | > 40 | [16] |

| Escherichia coli | 6.4 | ~0.2 | [16] |

| Salmonella Typhimurium | 7.2 | > 40 | [16] |

| Salmonella Typhimurium | 6.0 | 3.7 | [16] |

| Mycobacterium tuberculosis | Not Specified | 25 - 50 | [1] |

Table 3: Enzyme Inhibition Constants for this compound

| Enzyme | Organism | Inhibition Constant (Kᵢ) | Reference |

| Isocitrate Lyase (Icl) | Pseudomonas indigofera | 0.9 µM | [16] |

| Isocitrate Lyase 1 (Icl1) | Mycobacterium tuberculosis | 120 µM | [16] |

| Isocitrate Lyase 2 (Icl2) | Mycobacterium tuberculosis | 220 µM | [16] |

Key Experimental Protocols

Quantification of this compound in Culture Broth by HPLC

This protocol provides a standard method for measuring this compound concentrations in fermentation samples.

-

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and detector is used to separate and quantify organic acids.

-

Sample Preparation:

-

Centrifuge the microbial culture broth to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.

-

-

Instrumentation and Conditions:

-

Chromatograph: HPLC system (e.g., Thermo Fisher Ultimate 3000)[19].

-

Column: Aminex HPX-87H (300 mm x 7.8 mm) or a similar organic acid analysis column[19][20].

-

Mobile Phase: 4-5 mM Sulfuric Acid (H₂SO₄) in ultrapure water[19][20].

-

Detector: Refractive Index (RI) Detector or UV Detector at 210 nm[20][21].

-

-

Quantification:

-

Prepare a series of this compound standards of known concentrations (e.g., 0-50 g/L)[20].

-

Generate a standard curve by plotting peak area against concentration.

-

Calculate the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

-

Enzyme Activity Assay for cis-Aconitate Decarboxylase (CadA)

This protocol describes a method to measure the kinetic properties of CadA.

-

Principle: The activity of CadA is determined by measuring the rate of this compound formation from its substrate, cis-aconitate. The product is then quantified using HPLC or a spectrophotometric method.

-

Reagents:

-

Purified CadA enzyme.

-

Reaction Buffer (e.g., Phosphate buffer, pH adjusted to the enzyme's optimum, typically around 6.5)[22].

-

Substrate: cis-aconitic acid solution.

-

Stop Solution (e.g., a strong acid like HClO₄) to quench the reaction.

-

-

Procedure:

-

Pre-warm the reaction buffer and substrate solution to the desired temperature (e.g., 37°C)[22].

-

Initiate the reaction by adding a known amount of the CadA enzyme to a reaction mixture containing buffer and varying concentrations of cis-aconitate.

-

Incubate the reaction for a fixed period (e.g., 10 minutes), ensuring the reaction rate is linear over this time[22].

-

Stop the reaction by adding the stop solution.

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant for this compound concentration using the HPLC method described in section 6.1.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) at each substrate concentration.

-

Plot the initial velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant)[22].

-

Conclusion and Future Directions